REACTION_CXSMILES
|
C1(N(Cl)[C:7](=[O:8])N(Cl)C(=O)N1Cl)=O.F[C:14]1C=[CH:18][C:17]([CH3:20])=[C:16]([N+]([O-])=O)[CH:15]=1.CC(O)=[O:26].OS(O)(=O)=O>>[CH3:20][C:17]1[CH:18]=[C:7]([OH:8])[C:14](=[CH:15][CH:16]=1)[OH:26] |f:2.3|
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C)[N+](=O)[O-]
|
Name
|
CH3CO2H H2SO4
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O.OS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (PE: EA=50:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(O)=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 33.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |